molecular formula C19H16F3N5O B2985813 N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672950-96-8

N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide

Katalognummer: B2985813
CAS-Nummer: 672950-96-8
Molekulargewicht: 387.366
InChI-Schlüssel: XADLSBGZOLDIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure:
N',4-Dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide is a triazine derivative featuring a 1,2,4-triazine core substituted with a phenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4. The carbohydrazide moiety (-CONHN(CH₃)(C₆H₄CH₃)) is attached at position 5 of the triazine ring. The compound’s molecular weight is 407.78 g/mol, with the molecular formula C₂₀H₁₇F₃N₅O .

Eigenschaften

IUPAC Name

N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O/c1-12-8-10-14(11-9-12)18(28)26-27(2)17-15(19(20,21)22)24-25-16(23-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLSBGZOLDIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N',4-Dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide (CAS No. 672950-96-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16F3N5O
  • Molecular Weight : 387.36 g/mol
  • Density : 1.333 g/cm³ (predicted)
  • pKa : 10.04 (predicted)

Biological Activity Overview

Research indicates that compounds with similar structures to N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide exhibit significant biological activities, particularly in cancer treatment.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of triazine compounds can induce cytotoxicity in various cancer cell lines. For instance, the compound has shown activity against:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The concentration required for 50% inhibition of cell viability (IC50) was assessed using MTT assays. The data is summarized in the following table:

Cell LineIC50 (µM)Reference
HCT-11615
MCF-720
HeLa18

The mechanism through which N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide exerts its effects appears to involve:

  • Cell Cycle Arrest : Research indicates that treated cells experience G0/G1 and G2/M phase arrest, suggesting interference with normal cell cycle progression.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in sub-G1 populations, indicative of apoptosis in both wild-type and mutant p53 cell lines.

Case Studies

Several studies have evaluated the biological activity of triazine derivatives:

  • Study on Triazine Derivatives : A study highlighted that triazine compounds with trifluoromethyl groups exhibit enhanced cytotoxicity due to their ability to interact with cellular targets involved in proliferation and survival pathways .
  • Fluorinated Compounds : Another research focused on fluorinated triazines showed promising results against chronic myeloid leukemia (K562) cell lines while maintaining low toxicity towards non-cancerous cells .

Vergleich Mit ähnlichen Verbindungen

Research Implications

  • Drug Design : The trifluoromethyl-triazine scaffold is a versatile platform for antimicrobial or anticancer agents. Modulating the hydrazide group (e.g., introducing electron-withdrawing substituents) could optimize target binding .
  • Synthetic Challenges : Efficient synthesis of the target compound may require optimization of cyclization conditions, as seen in (phosphorous oxychloride-mediated cyclization) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, hydrazide intermediates are prepared via condensation reactions between acyl hydrazides and triazine derivatives under reflux conditions in glacial acetic acid or THF. Key steps include nucleophilic substitution at the triazine ring (e.g., trifluoromethyl group introduction) and subsequent functionalization of the benzenecarbohydrazide moiety. Column chromatography (silica gel) and recrystallization (e.g., methanol/water) are standard purification methods .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl signals at ~δ 120–125 ppm in 13C NMR).
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or HRMS, with fragmentation patterns verifying substituents.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for triazine ring conformation .

Q. What analytical methods ensure purity and reaction progress monitoring?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or iodine staining is used for real-time monitoring. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (e.g., 254 nm) quantifies purity. Melting point analysis and elemental composition (CHNS analysis) further validate compound integrity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction on the triazine ring?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic substitution at the triazine C5 position is favored due to electron-withdrawing effects of existing substituents (e.g., phenyl groups). Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

Q. How do solvent systems and reaction temperatures impact hydrazide coupling efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while glacial acetic acid promotes acid-catalyzed condensation. Reflux temperatures (80–110°C) accelerate kinetics but may degrade thermally sensitive groups (e.g., trifluoromethyl). Optimization via Design of Experiments (DoE) balances yield and side reactions .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in hydrazide moieties). Variable-temperature NMR or 2D NMR (COSY, HSQC) clarifies exchange processes. Computational simulations (DFT, molecular dynamics) model solvent and conformational effects to align experimental and theoretical data .

Q. What strategies mitigate low yields during scale-up from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges include inefficient mixing and heat transfer. Batch reactor optimization (e.g., controlled addition of reagents, inert atmospheres) minimizes side reactions. Continuous flow systems improve reproducibility for sensitive steps (e.g., trifluoroacetylation). Process analytical technology (PAT) monitors critical parameters in real time .

Q. How can structure-activity relationships (SAR) be explored for triazine derivatives?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., phenyl → pyridyl, trifluoromethyl → methyl). Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock, Schrödinger) identify pharmacophores. Comparative crystallography of ligand-target complexes validates binding hypotheses .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Variability may stem from impurity profiles or assay conditions (e.g., pH, solvent vehicle controls). Replicate studies with rigorously purified batches and standardized protocols (e.g., OECD guidelines) enhance reliability. Meta-analyses of published data identify confounding variables (e.g., cell line differences) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.